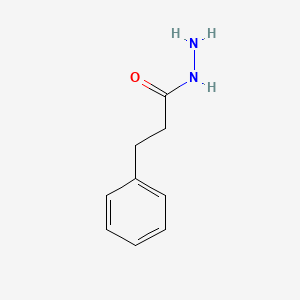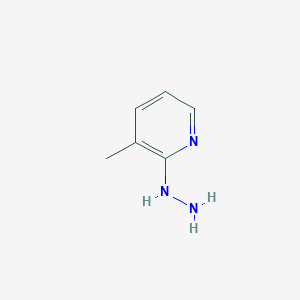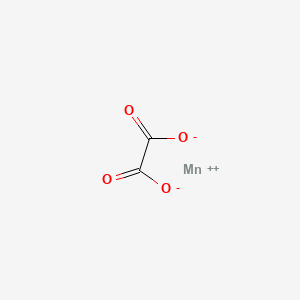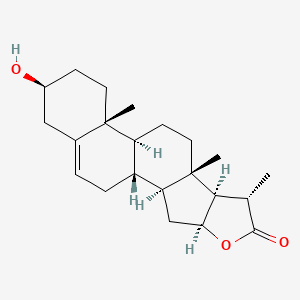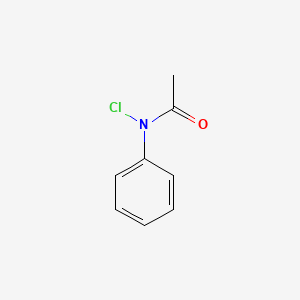
N-Cloroacetanilida
Descripción general
Descripción
N-Chloroacetanilide is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
The exact mass of the compound N-Chloroacetanilide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Chloroacetanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Chloroacetanilide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los compuestos de N-Cloroacetanilida se utilizan comúnmente como herbicidas. Un estudio investigó su mecanismo de degradación en presencia de diferentes nucleófilos (Br⁻, I⁻, HS⁻ y S₂O₃²⁻). Las evaluaciones teóricas revelaron que los nucleófilos a base de azufre presentan la mejor reactividad. Los cambios geométricos y las reordenaciones electrónicas contribuyen significativamente a la energía de activación durante el ataque nucleofílico. La reacción procede a través de un proceso asíncrono con un estado de transición tardío, excepto para el ataque de yoduro, que ocurre a través de un estado de transición temprano.
- Los derivados de this compound se pueden encontrar en aguas naturales debido a la escorrentía de herbicidas. Los investigadores han explorado los procesos de oxidación avanzada (POA) para su eliminación. Se han investigado el persulfato y el peroxomonosulfato activados por ultravioleta (UV) . Estos procesos generan radicales sulfato, que degradan eficazmente los compuestos de this compound.
- Los herbicidas como el butachlor y el pretilachlor, ambos pertenecientes a la familia de las acetanilidas, se utilizan para combatir las malas hierbas anuales en los campos de arroz. Se ha estudiado su cinética de disipación del suelo . Comprender su persistencia y degradación en el suelo es crucial para las prácticas agrícolas sostenibles.
Mecanismo de Degradación de Herbicidas
Tratamiento de Agua Utilizando Procesos de Oxidación Avanzada (POA)
Cinética de Disipación del Suelo
Mecanismo De Acción
Target of Action
N-Chloroacetanilide primarily targets the synthesis of very long-chain fatty acids in susceptible weeds . These fatty acids play a crucial role in the plasma membrane and cell expansion .
Mode of Action
N-Chloroacetanilide inhibits the early development of susceptible weeds by preventing the synthesis of alkyl chains longer than C18 outside the chloroplast . The compound’s interaction with its targets results in changes in the growth and development of the weeds, effectively controlling their proliferation.
Biochemical Pathways
The degradation mechanism of N-Chloroacetanilide herbicides involves a nucleophilic attack of hydrogen sulfide on the herbicides . Three possible mechanisms were considered: bimolecular nucleophilic substitution (SN2) reaction mechanism, oxygen assistance, and nitrogen assistance . The SN2 mechanism is suggested as the most plausible path for these reactions, with the exception of compound F . The downstream pathway of N-Chloroacetanilide degradation is initiated by the hydroxylation of aromatic rings, followed by its conversion to a substrate for ring cleavage after several steps .
Result of Action
The molecular and cellular effects of N-Chloroacetanilide’s action include the inhibition of very long-chain fatty acid synthesis, which affects the plasma membrane and cell expansion . This results in the control of weed growth and development. In non-target organisms, N-Chloroacetanilide has been found to cause significant changes in hematological indices, sodium levels, and basic energetic fish . It also inhibits gill Na+/K±ATPase activity and induces oxidative stress .
Action Environment
Environmental factors significantly influence N-Chloroacetanilide’s action, efficacy, and stability. For instance, the compound can contaminate the aquatic environment via agricultural run-off and leaching . Its hydrophobic activity can increase the risk of loading into the aquatic ecosystem . These environmental factors need to be considered when using N-Chloroacetanilide to ensure its effective and safe use.
Análisis Bioquímico
Biochemical Properties
N-Chloroacetanilide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as sodium-potassium adenosine triphosphatase, superoxide dismutase, catalase, glutathione S-transferase, and glutathione peroxidase . These interactions often result in the inhibition or activation of these enzymes, thereby influencing various biochemical pathways. For instance, N-Chloroacetanilide has been shown to inhibit sodium-potassium adenosine triphosphatase activity, which can affect ion regulation and cellular homeostasis .
Cellular Effects
N-Chloroacetanilide impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that N-Chloroacetanilide can induce oxidative stress in cells, leading to changes in the activity of antioxidant enzymes such as superoxide dismutase and catalase . Additionally, it can alter gene expression patterns, which may result in changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of N-Chloroacetanilide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N-Chloroacetanilide binds to specific enzymes, inhibiting their activity and thereby disrupting normal biochemical processes . For example, its inhibition of sodium-potassium adenosine triphosphatase affects ion transport and cellular homeostasis. Furthermore, N-Chloroacetanilide can induce oxidative stress by inhibiting antioxidant enzymes, leading to increased levels of reactive oxygen species and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Chloroacetanilide can change over time. The stability and degradation of N-Chloroacetanilide are important factors that influence its long-term effects on cellular function. Studies have shown that N-Chloroacetanilide can induce oxidative stress and inhibit enzyme activity over extended periods, leading to sustained changes in cellular metabolism and function . Additionally, the degradation products of N-Chloroacetanilide may have their own biochemical effects, further complicating its impact on cells.
Dosage Effects in Animal Models
The effects of N-Chloroacetanilide vary with different dosages in animal models. At low doses, N-Chloroacetanilide may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biochemical changes occur. High doses of N-Chloroacetanilide can lead to adverse effects such as oxidative stress, enzyme inhibition, and disruption of cellular homeostasis .
Metabolic Pathways
N-Chloroacetanilide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and metabolite levels by inhibiting key enzymes such as sodium-potassium adenosine triphosphatase and antioxidant enzymes . These interactions can lead to changes in the overall metabolic state of cells, influencing energy production, ion regulation, and oxidative stress responses.
Transport and Distribution
The transport and distribution of N-Chloroacetanilide within cells and tissues are mediated by specific transporters and binding proteins. N-Chloroacetanilide can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical activity and interactions with biomolecules.
Subcellular Localization
N-Chloroacetanilide is localized to specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct N-Chloroacetanilide to particular organelles, such as the mitochondria or endoplasmic reticulum . Its subcellular localization can influence its activity and function, as well as its interactions with other biomolecules.
Propiedades
IUPAC Name |
N-chloro-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKMXGRFVLMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206615 | |
| Record name | Acetanilide, N-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-11-3 | |
| Record name | N-Chloro-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, N-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, N-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Chloroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




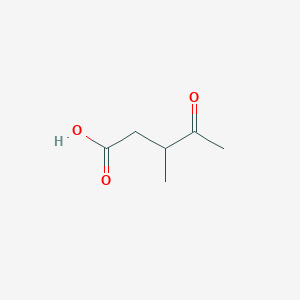
![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine](/img/structure/B1580574.png)
